Azilsartan Dimer

Descripción general

Descripción

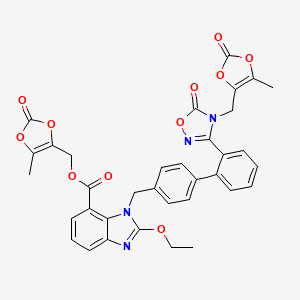

The compound “(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2’-(4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate” is a complex organic molecule that features multiple functional groups, including dioxolane, oxadiazole, biphenyl, and benzimidazole moieties. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall molecular structure. Typical synthetic routes may include:

- Formation of the dioxolane ring through acetalization reactions.

- Construction of the oxadiazole ring via cyclization reactions involving hydrazides and carboxylic acids.

- Coupling reactions to form the biphenyl structure.

- Introduction of the benzimidazole moiety through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The presence of multiple oxygen-containing functional groups makes it susceptible to oxidation reactions.

Reduction: Reduction reactions can target the oxo groups in the dioxolane and oxadiazole rings.

Substitution: The aromatic rings in the biphenyl and benzimidazole moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Quality Control in Pharmaceutical Formulations

One of the primary applications of Azilsartan Dimer is its use as an impurity marker in quality control processes for Azilsartan formulations. Monitoring the levels of this dimer helps ensure drug safety and efficacy by:

- Identifying Synthesis Issues : The presence of this compound can indicate problems during the synthesis process, prompting further investigation into manufacturing practices.

- Regulatory Compliance : Regulatory agencies require the identification and quantification of impurities in pharmaceutical products. The characterization of this compound aligns with these guidelines, ensuring that formulations meet required purity standards .

- Stability Testing : Analytical methods developed to assess the stability of Azilsartan formulations often include the measurement of this compound levels, providing insights into the product's shelf life and storage conditions .

Potential Therapeutic Effects

Research has suggested that beyond serving as an impurity marker, this compound may possess unique biological activities that warrant further exploration:

- Cardiovascular Protection : Some studies indicate that compounds related to Azilsartan may have protective effects against cardiovascular events. While direct evidence for this compound's efficacy is limited, its structural similarity to active ARBs suggests potential cardiovascular benefits that could be investigated in future studies.

- Kidney Protection : There is ongoing research into the role of ARBs in protecting renal function, particularly in diabetic patients. Investigating whether this compound contributes to these protective effects could provide valuable insights into its therapeutic potential.

Synthetic Methodologies

Understanding the synthesis of this compound is crucial for controlling its formation during drug production:

- Synthesis Pathways : Various synthetic routes have been documented that highlight how factors such as solvent choice, temperature, and reaction time influence the yield and purity of this compound. These insights are critical for optimizing manufacturing processes to minimize impurities .

- Purification Techniques : Techniques such as active carbon treatment have been explored to reduce the content of this compound in formulations, thus enhancing the overall purity of Azilsartan products .

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl derivatives: Compounds with similar dioxolane moieties.

Oxadiazole derivatives: Compounds containing the oxadiazole ring.

Biphenyl derivatives: Compounds with biphenyl structures.

Benzimidazole derivatives: Compounds featuring the benzimidazole ring.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties not found in simpler molecules.

Actividad Biológica

Azilsartan dimer is a compound related to azilsartan, an angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension. The biological activity of this compound is of interest due to its potential implications in therapeutic applications and pharmacodynamics.

Azilsartan acts by selectively blocking the angiotensin II type 1 (AT1) receptors. This blockade prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to reduced blood pressure. Azilsartan has a significantly higher affinity for the AT1 receptor compared to the AT2 receptor, which is involved in cardiovascular homeostasis. Its prolonged action is attributed to its slow dissociation from the AT1 receptor, which is a key characteristic that distinguishes it from other ARBs .

Pharmacokinetics

- Absorption : Azilsartan is administered as a prodrug, azilsartan medoxomil, which is hydrolyzed to its active form in the gastrointestinal tract. The bioavailability of azilsartan is approximately 60%, with peak plasma concentrations occurring between 1.5 to 3 hours post-administration .

- Distribution : It has a volume of distribution of about 16 L and exhibits over 99% protein binding in human plasma, primarily to serum albumin .

- Metabolism : The compound undergoes minimal metabolism, with its active form being responsible for the pharmacological effects observed .

Clinical Studies

Several clinical trials have evaluated the efficacy of azilsartan in different populations:

- Hypertensive Patients : A study involving African-American patients demonstrated that azilsartan significantly reduced both ambulatory and clinic blood pressure in a dose-dependent manner. In this trial, patients treated with 40 mg and 80 mg doses showed significant reductions in mean systolic blood pressure compared to placebo .

- Comparative Efficacy : In head-to-head trials against other ARBs like olmesartan, azilsartan has shown superior blood pressure-lowering effects, attributed to its stronger and more persistent binding to AT1 receptors .

Case Studies

A notable case study highlighted the use of azilsartan in patients with resistant hypertension. After switching from other ARBs to azilsartan, patients exhibited significant decreases in blood pressure readings, showcasing its effectiveness even in challenging cases .

Data Summary

The following table summarizes key pharmacokinetic and efficacy data for azilsartan:

| Parameter | Value |

|---|---|

| Bioavailability | ~60% |

| Peak Plasma Concentration (Tmax) | 1.5 - 3 hours |

| Volume of Distribution | ~16 L |

| Protein Binding | >99% |

| Half-Life | ~11 hours |

Propiedades

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28N4O11/c1-4-44-32-36-26-11-7-10-25(31(40)45-18-28-20(3)47-35(43)49-28)29(26)38(32)16-21-12-14-22(15-13-21)23-8-5-6-9-24(23)30-37-50-33(41)39(30)17-27-19(2)46-34(42)48-27/h5-15H,4,16-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGXPFQGERNXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5CC6=C(OC(=O)O6)C)C(=O)OCC7=C(OC(=O)O7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.